molecular formula C16H12O6 B1261598 3,4-Dihydroxy-8,9-methylenedioxypterocarpan

3,4-Dihydroxy-8,9-methylenedioxypterocarpan

Cat. No. B1261598
M. Wt: 300.26 g/mol
InChI Key: GGIPOZCJJKKBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroxy-8,9-methylenedioxypterocarpan is a natural product found in Dalbergia spruceana, Psorothamnus arborescens, and other organisms with data available.

Scientific Research Applications

DNA Strand-Scission and Cytotoxicity

A study isolated 3,4-Dihydroxy-8,9-methylenedioxypterocarpan from Petalostemon purpureus. This compound showed activity in DNA strand-scission assays and exhibited cytotoxicity toward a KB tumor cell line, suggesting its potential in cancer research and therapy (Chaudhuri et al., 1995).

Antitumoral Synthesis

Another significant contribution is the first synthesis of 3,4-Dihydroxy-8,9-methylenedioxypterocarpan, which has shown antitumoral activity. This synthesis included a key step involving the Heck reaction, highlighting its importance in producing compounds for cancer treatment (Silva et al., 2004).

Phytoalexin Metabolism

The compound's role in the metabolism of phytoalexins has been studied. For instance, its transformation by Stemphylium botryosum into a derivative was investigated, revealing insights into plant-pathogen interactions and phytoalexin bioactivity (Higgins, 1981).

Structural Characterization

Further research included the synthesis and characterization of related compounds, such as the extraction of related pterocarpans from Dalbergia stevensonii, which provides insights into the structure and potential applications of these compounds (McMurry et al., 1972).

Isolation from Natural Sources

Studies also involved the isolation of 3,4-Dihydroxy-8,9-methylenedioxypterocarpan from natural sources, such as Dalbergia oliveri. This research contributes to the understanding of natural compound extraction and potential pharmacological applications (Loan et al., 2014).

Anticancer Activity

In addition, research on a phenolic compound isolated from Millettia leucantha, including 3,4-Dihydroxy-8,9-methylenedioxypterocarpan, highlighted its strong cytotoxicity against tumor cell lines, reinforcing its potential in cancer treatment (Rayanil et al., 2011).

properties

Product Name

3,4-Dihydroxy-8,9-methylenedioxypterocarpan

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-16,17-diol

InChI

InChI=1S/C16H12O6/c17-10-2-1-7-15-9(5-19-16(7)14(10)18)8-3-12-13(21-6-20-12)4-11(8)22-15/h1-4,9,15,17-18H,5-6H2

InChI Key

GGIPOZCJJKKBBV-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=C(O1)C(=C(C=C3)O)O)OC4=CC5=C(C=C24)OCO5

synonyms

3,4-dihydroxy-8,9-methylenedioxypterocarpan
3,4-diOHMe-pterocarpan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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